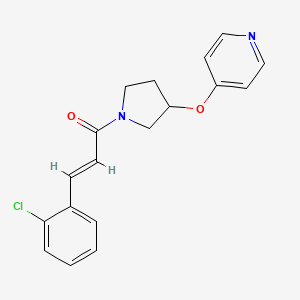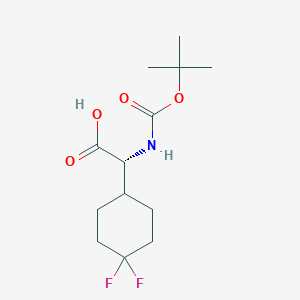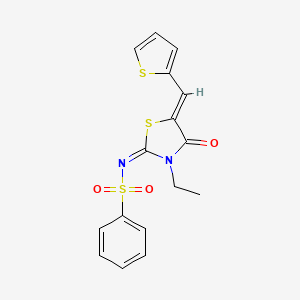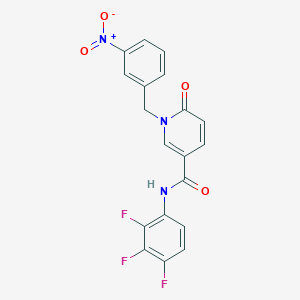
4-(2-Fluorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized by a two-step substitution reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FTIR, NMR, and X-ray crystallography . For example, the structure of the title compound, C16H10FNO6, was found to have a triclinic system with E configuration about the C=C double bond .
Chemical Reactions Analysis
In a study of a related compound, the inhibitory effects on ENT1 and ENT2 were found to be affected by the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-Fluorophenol has a molecular weight of 112.10, a boiling point of 171-172 °C, and a density of 1.256 g/mL at 25 °C .
Applications De Recherche Scientifique
Anticancer Activities
Anticancer and Neuroprotective Activities : 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), a derivative of 4-(2-Fluorophenyl)-1,2,3-thiadiazole, showed promising anticancer effects against tumor cells from nervous system cancers and peripheral cancers like colon adenocarcinoma and lung carcinoma. It inhibited cell division and migration while showing a trophic effect in neuronal cultures and no adverse impact on normal cells. FABT also exhibited neuroprotective activity in cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Leukemia Cell Impact : Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives showed strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011).
Antituberculosis Activity
- Antituberculosis Activity : A study on 2,5-disubstituted-1,3,4-thiadiazoles revealed that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited the highest inhibitory activity against Mycobacterium tuberculosis (Oruç et al., 2004).
Antiviral Activities
- Antiviral Activity Against Tobacco Mosaic Virus : 4-Methyl-1,2,3-thiadiazoles synthesized via Ugi reaction, containing the 3-fluoro-4-methylphenyl substructure, demonstrated significant anti-tobacco mosaic virus activity, highlighting their potential as novel antiviral agents (Yi-feng & Morzherin, 2010).
Fluorescence and Spectroscopic Studies
- Dual Fluorescence Effects : Spectroscopic investigations into 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects related to molecular aggregation and charge transfer, suggesting applications as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Platelet Aggregation Inhibitory Activity
- Platelet Aggregation Inhibition : 4,5-bis(substituted)-1,2,3-thiadiazoles, including those with 4-methoxyphenyl substituents, showed inhibition of collagen-induced platelet aggregation, indicating potential antithrombotic activity (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Fluorophenyl)-1,2,3-thiadiazole is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. This compound has been shown to be a novel inhibitor of ENTs, with more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleoside transport pathways . This can have downstream effects on nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes.
Pharmacokinetics
For instance, the curcumin analog EF-24, which shares some structural similarities with this compound, has been shown to have a terminal elimination half-life of 73.6 minutes and a plasma clearance value of 0.482 L/min/kg . The bioavailability of EF-24 was found to be 60% and 35% after oral and intraperitoneal administration, respectively
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of ENTs . By inhibiting these transporters, the compound can disrupt nucleotide synthesis and the regulation of adenosine function, potentially leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity could be affected by pH, temperature, and the presence of other substances in the environment . Additionally, the compound’s solubility in water suggests that it could be mobile in the environment and may spread in water systems .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPCVCOKUKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

